molecular formula C6H12ClN3 B2822245 1-Propyl-1H-imidazol-4-amine hydrochloride CAS No. 2225137-27-7

1-Propyl-1H-imidazol-4-amine hydrochloride

Cat. No.: B2822245
CAS No.: 2225137-27-7
M. Wt: 161.63
InChI Key: DKRKRGWBZGUUEA-UHFFFAOYSA-N
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Description

1-Propyl-1H-imidazol-4-amine hydrochloride is an organic compound with the molecular formula C6H11N3 and a molecular weight of 125.18 g/mol (freebase) . Its structure features an imidazole ring, a key heterocycle in medicinal chemistry, substituted with a propyl group and an amine function. The SMILES notation for the parent structure is CCCN1C=C(N=C1)N . As an imidazole derivative, this compound serves as a versatile building block in pharmaceutical and chemical research. The imidazole ring is an electron-rich, aromatic system containing two nitrogen atoms, which allows it to participate in a variety of noncovalent interactions, such as coordination bonds, hydrogen bonds, and π-π stacking . This makes it an ideal precursor for constructing supramolecular complexes with potential biological activities. Researchers are increasingly focusing on imidazole-based supramolecular complexes for their broad medicinal potential, which may include anticancer, antibacterial, antifungal, and antidiabetic activities . These complexes can offer advantages such as higher bioavailability, better drug-targeting, and the potential to overcome multidrug resistance . This compound is presented for research applications only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-propylimidazol-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3.ClH/c1-2-3-9-4-6(7)8-5-9;/h4-5H,2-3,7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKRKRGWBZGUUEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(N=C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Chemical Transformations of 1 Propyl 1h Imidazol 4 Amine Hydrochloride

Strategic Approaches to Regiocontrolled Synthesis of N-1 and C-4 Substituted Imidazoles

The regiocontrolled synthesis of substituted imidazoles is of paramount importance for developing functional molecules with diverse applications, from pharmaceuticals to catalysis. rsc.org The challenge lies in precisely placing substituents at desired positions on the heterocyclic ring. Methodologies for achieving this often involve multi-component reactions that build the ring with the desired substitution pattern in place or post-synthesis functionalization of a pre-formed imidazole (B134444) core.

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials. wikipedia.orgisca.me These reactions are advantageous for creating molecular diversity and are well-suited for constructing complex heterocyclic systems like the imidazole ring.

The Debus-Radziszewski imidazole synthesis is a foundational multi-component reaction that forms the imidazole ring from a 1,2-dicarbonyl compound, an aldehyde, and ammonia. wikipedia.org The reaction, first reported by Heinrich Debus in 1858 and later expanded upon by Bronisław Radziszewski and F. R. Japp, proceeds via the condensation of the dicarbonyl with ammonia to form a diimine intermediate, which then condenses with an aldehyde. illinois.eduslideshare.netnih.gov

A key modification of this protocol, which allows for the synthesis of N-substituted imidazoles, involves the replacement of one equivalent of ammonia with a primary amine. wikipedia.org This variation is crucial for synthesizing N-1 alkylated compounds like 1-propyl-1H-imidazol-4-amine. For instance, the reaction of a suitable dicarbonyl, an aldehyde, and propylamine could theoretically be employed to introduce the N-propyl group directly during the ring-forming step. The reaction has been successfully used to prepare a variety of N-substituted imidazoles, including precursors for ionic liquids. wikipedia.org

The general mechanism can be viewed in two stages:

Condensation of the dicarbonyl with ammonia and a primary amine (e.g., propylamine) to form a diimine.

Cyclization of the diimine with an aldehyde to yield the N-substituted imidazole. wikipedia.org

This approach offers a direct route to the N-1 substituted imidazole core, with the substituents at C-2, C-4, and C-5 being determined by the choice of aldehyde and dicarbonyl starting materials.

The Van Leusen imidazole synthesis is another powerful method for constructing the imidazole ring, particularly for 1,4,5-trisubstituted derivatives. nih.gov This reaction involves the base-mediated [3+2] cycloaddition of an aldimine with tosylmethyl isocyanide (TosMIC). wikipedia.orgorganic-chemistry.org The aldimine is typically formed in situ from the condensation of a primary amine and an aldehyde. organic-chemistry.orgorganische-chemie.ch

The key steps in the mechanism are:

Deprotonation of TosMIC to form a reactive intermediate.

Stepwise cycloaddition of this intermediate to the aldimine double bond. organische-chemie.ch

Elimination of p-toluenesulfinic acid from the resulting 4-tosyl-2-imidazoline intermediate to form the imidazole ring. nih.govorganische-chemie.ch

This methodology is highly valuable for regiocontrol. To synthesize a 1-propyl substituted imidazole, one would start with an aldimine generated from propylamine and a suitable aldehyde. The reaction with TosMIC would then lead to the formation of the 1-propylimidazole. The substituent at the C-4 (or C-5) position is derived from the structure of the TosMIC reagent, while the C-5 (or C-4) and C-2 positions are determined by the aldehyde and the isocyanide carbon of TosMIC, respectively. organic-chemistry.org The versatility of the Van Leusen reaction has made it a popular choice in medicinal chemistry for the synthesis of bioactive imidazole-containing molecules.

Modern synthetic chemistry increasingly relies on one-pot multi-component reactions that are both atom-economical and environmentally benign. isca.meias.ac.in For imidazole synthesis, numerous three- and four-component systems have been developed, often employing catalysts to improve yields and reaction conditions. acs.orgnih.gov A common four-component approach involves the condensation of a 1,2-diketone (like benzil), an aldehyde, a primary amine, and ammonium acetate. ias.ac.innih.gov

A wide array of catalysts have been employed to facilitate these reactions, including Lewis acids, Brønsted acids, and solid-supported catalysts. isca.menih.gov For example, p-toluenesulfonic acid (PTSA) has been shown to be an inexpensive and non-toxic catalyst for the synthesis of highly substituted imidazoles under mild conditions. isca.me Other catalytic systems include l-proline under ultrasonic irradiation, which provides a rapid and clean procedure. Catalyst-free methods have also been developed, for instance, using neutral ionic liquids like 1-butyl-3-methylimidazolium bromide as the reaction medium. nih.gov These methods allow for the efficient synthesis of a broad range of structurally diverse polysubstituted imidazoles in good to excellent yields. nih.govnih.gov

Table 1: Examples of Four-Component Catalytic Systems for Imidazole Synthesis

Reactants (4) Catalyst Conditions Product Yield (%) Reference
Benzaldehyde, Benzil, Aniline, NH4OAc Nanocrystalline MgAl2O4 Ethanol, Ultrasonic Irradiation 1,2,4,5-Tetraphenyl-1H-imidazole 90 nih.gov
Aldehyde, 1,2-Diketone, Amine, NH4OAc p-Toluenesulfonic acid (PTSA) Reflux Tri- or Tetrasubstituted Imidazoles Good isca.me
Aromatic Aldehyde, Diketone, NH4OAc L-proline Acetonitrile, Ultrasonic Irradiation 2-Aryl-1H-imidazo[4,5-f] wikipedia.orgorganic-chemistry.orgphenanthrolines Excellent
Aldehyde, Benzil, Amine, NH4OAc None ([Bmim]Br medium) Microwave Irradiation 1,2,4,5-Substituted Imidazoles Good-Excellent nih.gov
Benzaldehyde, Benzil, Amine, NH4OAc Acetic Acid (AcOH) Reflux 1-Substituted-2,4,5-triphenyl-1H-imidazoles - tandfonline.com

An alternative strategy to multi-component reactions is the post-synthetic modification of a pre-formed imidazole ring. The introduction of the N-propyl group can be achieved via N-alkylation, a common transformation in heterocyclic chemistry.

N-alkylation of the imidazole ring is a direct method for introducing an alkyl substituent onto one of the ring's nitrogen atoms. nih.gov The reaction typically involves treating the imidazole derivative with an alkylating agent, such as an alkyl halide (e.g., propyl bromide or propyl iodide), in the presence of a base. ciac.jl.cn

For an unsymmetrically substituted imidazole, such as a 4-aminoimidazole (B130580) precursor, alkylation can lead to a mixture of two regioisomers (N-1 and N-3 alkylation). The regioselectivity of this reaction is influenced by several factors:

Steric Effects : Bulky substituents on the imidazole ring can hinder the approach of the alkylating agent to the adjacent nitrogen, favoring alkylation at the less hindered nitrogen. otago.ac.nz

Electronic Effects : Electron-withdrawing groups can decrease the nucleophilicity of the adjacent nitrogen, directing the alkyl group to the more remote nitrogen atom. otago.ac.nz

Reaction Conditions : The choice of solvent, base, and alkylating agent can also influence the product ratio. otago.ac.nz

To overcome regioselectivity issues, protecting group strategies can be employed. For example, the use of a removable protecting group like the SEM (2-(trimethylsilyl)ethoxymethyl) group allows for directed arylation and subsequent regioselective N-alkylation. nih.gov After the desired alkyl group is installed, the protecting group is removed to yield the final product. nih.gov A convenient synthesis of imidazol-1-yl-acetic acid hydrochloride, an intermediate for zoledronic acid, was achieved through N-alkylation of imidazole followed by ester cleavage, demonstrating the industrial applicability of this strategy. nih.gov

Table 2: Conditions for N-Alkylation of Imidazole Derivatives

Imidazole Substrate Alkylating Agent Base/Solvent/Conditions Product Reference
Imidazole Alkyl Halides KOH/Al2O3 N-Alkyl Imidazoles ciac.jl.cn
4(5)-Substituted Imidazoles Alkylating Reagents Ethanolic or Aqueous NaOH 1-Alkyl-4- and 1-Alkyl-5-substituted Imidazoles otago.ac.nz
Imidazole tert-Butyl Chloroacetate - Imidazol-1-yl-acetic acid tert-butyl ester nih.gov
Imidazole Compounds Carbonic Esters Catalyst, 80-140 °C N1-Alkylated Imidazole Compounds google.com
2-Aryl-imidazole-4-carboxylic amide Alkyl Halides - N-Alkylated Imidazoles nih.gov

Targeted Introduction of the N-Propyl Moiety

Construction of the Imidazole Ring with Pre-installed N-Propyl Unit

The synthesis of the 1-propyl-1H-imidazole core can be achieved through adaptations of classical imidazole syntheses, where the N-propyl group is incorporated from the outset. One of the most versatile methods is the Radziszewski synthesis and its variations. This approach typically involves the condensation of a 1,2-dicarbonyl compound (like glyoxal), an aldehyde (such as formaldehyde), and an amine. By utilizing n-propylamine as the amine component, the N-propyl substituent is directly installed onto the imidazole ring during its formation.

The general reaction involves three key components:

1,2-Dicarbonyl Compound: Glyoxal (B1671930) is commonly used.

Aldehyde: Formaldehyde provides the C2 carbon of the imidazole.

Amine Source: A combination of ammonia and n-propylamine is used. The n-propylamine acts as a nucleophile to form the N-substituted imidazole.

This multicomponent reaction provides a direct route to the N-propylated imidazole scaffold, which can then be functionalized at the C4 position.

Selective Functionalization at the C-4 Amino Position

Introducing an amino group at the C-4 position of the 1-propyl-1H-imidazole ring is a critical step that can be approached through either direct amination of a C-H bond or by converting a pre-existing functional group.

Direct Amination Methodologies

Direct C-H amination represents a highly atom-economical approach to installing the C-4 amino group. While challenging, recent advances in organic synthesis have introduced methods applicable to heteroarenes. One promising strategy involves the use of hypervalent iodine(III) reagents, such as [(Py)2IPh]2OTf, to activate a specific C-H bond for amination. nih.govchemrxiv.orgchemrxiv.org This method can provide unprecedented access to C4-amination products on azaarene systems, often avoiding the pre-functionalization required in traditional methods. nih.govresearchgate.net The reaction proceeds via in-situ activation of the heterocycle, followed by nucleophilic attack of an amine source. The resulting aminated product can then be liberated under mild conditions. nih.govchemrxiv.org

Although primarily demonstrated on fused azaarenes like quinolines, the underlying principles may be adapted for the C4-amination of 1-propyl-1H-imidazole, offering a direct and efficient synthetic route.

Transformation of Precursor Functional Groups to the Amine

A more traditional and robust strategy involves a two-step sequence: introduction of a precursor functional group at the C-4 position, followed by its chemical transformation into an amine.

Route 1: Nitration and Subsequent Reduction

This is a widely used and reliable method. The synthesis begins with the regioselective alkylation of 4-nitroimidazole with a propyl halide (e.g., 1-bromopropane) to yield 1-propyl-4-nitroimidazole. googleapis.comderpharmachemica.comresearchgate.net The alkylation conditions, including the choice of base and solvent, are crucial for achieving high regioselectivity and yield. derpharmachemica.com

Starting MaterialAlkylating AgentBaseSolventYield (%)
4(5)-nitroimidazolePropyl BromideK2CO3AcetonitrileGood
4(5)-nitroimidazolePropyl IodideKOHDMSOModerate-Good

Once the 1-propyl-4-nitroimidazole intermediate is obtained, the nitro group is readily reduced to the corresponding 4-amino group. This reduction can be accomplished using various standard methods, such as catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C), Raney Nickel, or by using chemical reducing agents like tin(II) chloride (SnCl2) in acidic media. google.com

Route 2: Carboxylic Acid Precursor and Curtius Rearrangement

An alternative pathway utilizes 1-propyl-1H-imidazole-4-carboxylic acid as the key intermediate. This precursor can be synthesized via methods such as the solid-phase bound 3-N,N-(dimethylamino)-2-isocyanoacrylate technique. researchgate.net The carboxylic acid is then converted to the amine through a Curtius rearrangement. This process involves:

Conversion of the carboxylic acid to an acyl azide, typically using diphenylphosphoryl azide (DPPA) or by treating an acyl chloride with sodium azide.

Thermal or photochemical rearrangement of the acyl azide to an isocyanate, with the loss of nitrogen gas.

Hydrolysis of the isocyanate intermediate to furnish the primary amine, 1-propyl-1H-imidazol-4-amine.

This method offers a viable alternative to the nitro-reduction pathway for accessing the desired amino-substituted imidazole.

Halogenation and Subsequent Cross-Coupling Strategies for Imidazole Derivatization

Further diversification of the 1-propyl-1H-imidazol-4-amine scaffold can be achieved by halogenating the imidazole ring, followed by transition metal-catalyzed cross-coupling reactions. The C2 and C5 positions of the imidazole ring are susceptible to electrophilic halogenation. Treatment with reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) can introduce a bromine or iodine atom, creating a handle for cross-coupling.

Once the halogenated derivative is prepared, a wide array of substituents can be introduced using palladium-catalyzed reactions:

Suzuki Coupling: Reaction with boronic acids or esters to form new C-C bonds.

Buchwald-Hartwig Amination: Coupling with various amines to introduce new C-N bonds, allowing for further functionalization of the core structure. acs.orgrsc.orgbeilstein-journals.org

Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl groups.

These strategies provide a powerful platform for creating libraries of complex imidazole derivatives built upon the 1-propyl-1H-imidazol-4-amine core.

Catalytic Systems for Enhanced Synthetic Efficiency and Selectivity

The synthesis and functionalization of imidazole derivatives are greatly enhanced by the use of catalytic systems, particularly those based on transition metals. These catalysts offer milder reaction conditions, improved yields, and greater control over selectivity compared to stoichiometric reagents.

Transition Metal-Catalyzed Processes (e.g., Nickel, Copper, Gold, Iron, Palladium)

A variety of transition metals play pivotal roles in the modern synthesis of functionalized imidazoles.

Palladium: Palladium catalysts are unparalleled in their utility for cross-coupling reactions. rsc.org They are central to the C-C, C-N, and C-O bond-forming strategies used to derivatize halogenated imidazoles. beilstein-journals.orgacs.orgorganic-chemistry.org Palladium-catalyzed processes are known for their high efficiency, functional group tolerance, and the extensive library of phosphine ligands available to tune reactivity and selectivity. rsc.org

Nickel: Nickel catalysts have emerged as a cost-effective and powerful alternative to palladium, particularly for direct C-H functionalization reactions. nih.govrsc.orgresearchgate.net Nickel-catalyzed C-H arylation or alkenylation can be used to directly couple 1-propyl-1H-imidazole with aryl or vinyl halides and pseudohalides, often at the C2 position. nih.govresearchgate.netelsevierpure.com This avoids the need for pre-halogenation of the imidazole ring.

Copper: Copper catalysts are widely employed for C-N bond formation, including the N-arylation of imidazoles and the amination of aryl halides. nih.govorganic-chemistry.org Copper catalysis can be applied to the functionalization of the C-4 amino group of the target compound or used in direct C-H amination strategies. beilstein-journals.org

Gold: Gold catalysis provides elegant and atom-economical routes directly to 4-aminoimidazole structures. nih.govnih.govorganic-chemistry.orgacs.org For instance, gold-catalyzed [3+2] cycloaddition reactions between ynamides and 1,2,4-oxadiazoles can generate highly functionalized 4-aminoimidazoles in a single, regioselective step. organic-chemistry.org This modern approach leverages the formation of α-imino gold carbene intermediates to construct the desired heterocyclic core with high efficiency. organic-chemistry.orgorganic-chemistry.org

Iron: As an earth-abundant and low-cost metal, iron has garnered significant attention as a versatile catalyst in organic synthesis. rsc.org Iron catalysts can promote various transformations, including cross-coupling reactions, C-H functionalization, and the cyclization reactions used to form the imidazole ring itself. organic-chemistry.orgbeilstein-journals.orgnih.gov Its variable oxidation states allow it to participate in a wide range of catalytic cycles. beilstein-journals.orgnih.gov

Organocatalysis and Metal-Free Synthetic Pathways

The movement towards sustainable "green" chemistry has spurred the development of synthetic routes that avoid heavy metal catalysts. Organocatalysis and other metal-free approaches are at the forefront of this shift, offering mild, efficient, and environmentally benign alternatives for the construction of imidazole cores.

Research has established metal-free, one-pot methods for synthesizing polysubstituted imidazoles. A notable approach involves the reaction of arylmethylamines with 1,2-dicarbonyl compounds, catalyzed by a simple organic acid like acetic acid (AcOH), under solvent-free, aerobic conditions. nih.govrsc.org This N-α-C(sp³)–H bond functionalization proceeds with high atom economy and yields. nih.govrsc.org Another strategy involves the acid-mediated denitrogenative transformation of 5-amino-1,2,3-triazoles, which can rearrange to form functionalized 1H-imidazole derivatives without the need for a metal catalyst. mdpi.com These methods highlight a plausible pathway for constructing the 1-propyl-4-aminoimidazole scaffold using readily available, metal-free reagents and catalysts.

Table 1: Representative Organocatalytic and Metal-Free Methods for Imidazole Synthesis

Catalyst/Promoter Reactants Conditions Product Type Reference
Acetic Acid (AcOH) Arylmethylamine, 1,2-Diketone 140 °C, Solvent-free, Aerobic Tetrasubstituted Imidazoles nih.govrsc.org
Iodine (I₂) / K₂CO₃ Benzil, Benzylamine Additive Tetrasubstituted Imidazoles nih.gov
Brønsted Acidic Ionic Liquid 2-Aminobenzimidazole, β-ketoesters Solvent-free Benzo nih.govorganic-chemistry.orgimidazo[1,2-a]pyrimidines rsc.org

Electrochemical Synthesis Protocols

Electrochemical synthesis offers a powerful and sustainable alternative to traditional chemical oxidation or reduction methods by using electrical current to drive reactions. This approach often avoids harsh reagents, minimizes waste, and provides high selectivity. nih.govresearchgate.net

The synthesis of substituted imidazoles via electrochemical methods has been successfully demonstrated. One such protocol involves the electrochemical C(sp³)–H amination between enamines and amines in an undivided electrolytic cell, which circumvents the need for transition metals and chemical oxidants. rsc.org Another innovative electrochemically induced method constructs the imidazole ring from vinyl azides and benzyl amines, proceeding through a multistep process initiated by the generation of electrophilic iodine species. nih.gov Furthermore, electrochemical desulfurization of 2-mercapto-imidazoles provides a clean route to the imidazole core. organic-chemistry.org These established protocols suggest that an electrochemical approach could be developed for the synthesis of 1-Propyl-1H-imidazol-4-amine hydrochloride, potentially through the cyclization of appropriately designed precursors under constant current conditions. nih.govrsc.org

Table 2: Overview of Electrochemical Methods for N-Heterocycle Synthesis

Method Precursors Key Features Product Reference
C(sp³)–H Amination Enamines, Amines Undivided cell, oxidant-free 1,2,4,5-Tetrasubstituted Imidazoles rsc.org
Azide-Amine Cyclization Vinyl Azides, Benzyl Amines Undivided cell, constant current 1,2,4-Trisubstituted Imidazoles nih.gov
Desulfurization 2-Mercapto-imidazoles Bromide-mediated, carbon electrodes Imidazoles organic-chemistry.org

Microwave-Assisted and Solvent-Free Reaction Conditions

To enhance reaction efficiency and align with green chemistry principles, microwave-assisted synthesis and solvent-free reaction conditions have become indispensable tools in modern organic chemistry. These techniques dramatically reduce reaction times, often improve yields, and decrease the generation of chemical waste. asianpubs.orgresearchgate.net

The synthesis of substituted imidazoles is particularly amenable to these methods. One-pot condensations of a 1,2-dicarbonyl compound, an aldehyde, and an amine source (like ammonium acetate) can be performed efficiently under solvent-free conditions, sometimes accelerated by microwave irradiation. nih.govasianpubs.org Using solid supports, such as acidic alumina impregnated with ammonium acetate, can further facilitate these solvent-free reactions. researchgate.net The high temperatures achievable in short periods under microwave irradiation can drive reactions to completion in minutes rather than hours, making it a highly effective method for generating libraries of imidazole derivatives. nih.gov This approach represents a highly viable and efficient strategy for the multi-component synthesis of the 1-Propyl-1H-imidazol-4-amine core structure.

Table 3: Examples of Microwave-Assisted and Solvent-Free Imidazole Synthesis

Catalyst/Support Reactants Conditions Advantages Reference
None Benzene-1,2-diamine, Aldehyde, NH₄OAc 70 °C, Solvent-free High yields, easy setup, mild conditions asianpubs.org
Acidic Alumina / NH₄OAc 1,2-Dicarbonyl, Aldehyde, Amine Microwave, Solvent-free Rapid, efficient, solid-phase researchgate.net
(NH₄)₆Mo₇O₂₄·4H₂O Benzil, Aldehydes, NH₄OAc Microwave, Solvent-free High yields (80%), effective catalyst nih.gov

Post-Synthetic Chemical Derivatization of this compound

Once synthesized, this compound offers multiple reactive sites for further chemical modification. The primary amine functionality, the imidazole ring nitrogens, and the C-H bonds on the heterocyclic core can all be targeted to create a diverse array of derivatives.

Modifications of the Primary Amine Functionality (e.g., Acylation, Alkylation, Silylation)

The primary amine at the C4 position is a key site for derivatization, allowing for the introduction of a wide range of functional groups through standard transformations.

Acylation: The primary amine is readily acylated by reacting with acylating agents such as acyl chlorides or anhydrides in the presence of a base. This reaction forms a stable amide bond, a common functional group in medicinal chemistry. Studies on related 5-aminoimidazole derivatives confirm their propensity to undergo N-acylation under mild conditions. researchgate.netacs.orgurfu.ru

Alkylation: While N-alkylation of the imidazole ring itself is a well-established reaction, u-tokyo.ac.jp the exocyclic primary amine can also undergo alkylation with alkyl halides or via reductive amination with aldehydes and a reducing agent. This allows for the synthesis of secondary and tertiary amine derivatives.

Silylation: The primary amine can be protected or functionalized by silylation. Reagents like bis(trimethylsilyl)acetamide (BSA) or silyl halides (e.g., tert-butyldimethylsilyl chloride, TBSCl) in the presence of a non-nucleophilic base (like imidazole or triethylamine) can be used to form N-silyl amines. wikipedia.org This transformation is useful for temporarily protecting the amine during subsequent reactions or for modifying the compound's solubility and volatility for analytical purposes.

Table 4: Potential Derivatization of the Primary Amine Functionality

Transformation Reagent(s) Base/Catalyst Expected Product
Acylation Acetyl Chloride (CH₃COCl) Pyridine or Triethylamine N-(1-Propyl-1H-imidazol-4-yl)acetamide
Alkylation Methyl Iodide (CH₃I) K₂CO₃ or NaH N-Methyl-1-propyl-1H-imidazol-4-amine
Reductive Amination Benzaldehyde, NaBH(OAc)₃ Acetic Acid N-Benzyl-1-propyl-1H-imidazol-4-amine

Transformations at Other Imidazole Ring Positions

The imidazole ring is an electron-rich heterocycle, making it susceptible to various transformations, particularly electrophilic substitution and modern C-H functionalization reactions. globalresearchonline.netnih.gov The 4-amino group is an activating, ortho-, para-directing group (analogous to aniline), which in the imidazole ring directs reactions to the C5 and C2 positions.

Electrophilic Substitution: Reactions such as halogenation (with reagents like N-bromosuccinimide), nitration (using nitric/sulfuric acid), and sulfonation can be expected to occur preferentially at the C5 position, and potentially at the C2 position if C5 is blocked or conditions are harsh. slideshare.netuobabylon.edu.iq

C-H Functionalization: Advanced catalytic methods enable the direct coupling of C-H bonds with various partners. Nickel and palladium catalysts have been successfully employed for the C-H arylation and alkenylation of imidazoles at the C2 position using chloroarenes or phenol derivatives as coupling partners. nih.govrsc.org Palladium-catalyzed isocyanide insertion has also been used to functionalize both the C2 and C4 positions, leading to complex fused systems. acs.org These methods provide a direct route to introduce aryl, alkenyl, or other complex fragments onto the imidazole core of the target molecule.

Formation of Complex Molecular Architectures and Extended Heterocyclic Systems

The bifunctional nature of 1-Propyl-1H-imidazol-4-amine, possessing both a nucleophilic primary amine and imidazole ring nitrogens, makes it an excellent building block for constructing fused heterocyclic systems. One of the most prominent examples is the synthesis of the imidazo[1,2-a]pyrimidine scaffold, a core structure found in many biologically active molecules. nih.gov

This transformation is typically achieved by reacting an amino-heterocycle with a 1,3-dielectrophile. For 1-Propyl-1H-imidazol-4-amine, this could involve a condensation reaction with a β-dicarbonyl compound (e.g., acetylacetone), a β-ketoester, or a maleimide derivative. nih.gov The reaction proceeds via initial formation of an enamine or imine with the primary amine, followed by intramolecular cyclization involving one of the imidazole ring nitrogens, and subsequent dehydration to yield the aromatic fused system. These reactions provide a pathway to complex molecular architectures with potential applications in medicinal chemistry and materials science. nih.govwipo.intmdpi.com

Table 5: Representative Reactions for Fused Heterocycle Formation

Reagent Conditions Fused Heterocyclic System
Acetylacetone (2,4-Pentanedione) Acid or base catalysis, heat 2,4-Dimethyl-8-propyl-8H-imidazo[1,2-a]pyrimidine derivative
Diethyl malonate Strong base, heat 8-Propyl-8H-imidazo[1,2-a]pyrimidin-2,4-dione derivative
N-Phenylmaleimide Heat, solvent (e.g., AcOH) Imidazo[1,2-a]pyrimidine-dione derivative

Spectroscopic Techniques for Structural Elucidation and Purity Assessment of Synthetic Products

The unambiguous structural confirmation and purity assessment of this compound and its transformation products rely on a combination of modern spectroscopic techniques. These methods provide detailed information about the molecular framework, functional groups, and connectivity of atoms within the molecule. The principal techniques employed include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules like this compound. Both ¹H NMR and ¹³C NMR spectra offer precise information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum would exhibit distinct signals corresponding to the propyl group protons and the imidazole ring protons. The amine (NH₂) and hydrochloride (HCl) protons may also be visible, often as broad signals, and their chemical shift can be dependent on the solvent and concentration.

Propyl Group: The N-propyl group will typically show three signals: a triplet for the terminal methyl (CH₃) protons, a multiplet (sextet) for the adjacent methylene (CH₂) protons, and a triplet for the methylene (CH₂) protons directly attached to the imidazole nitrogen.

Imidazole Ring: The two protons on the imidazole ring are in different chemical environments and will appear as distinct singlets or doublets, depending on the coupling constants. chemicalbook.com

Amine Group: The protons of the primary amine group (NH₂) would likely appear as a broad singlet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their respective chemical environments. The spectrum for this compound would show six distinct signals.

Propyl Group: Three signals corresponding to the three carbon atoms of the propyl chain.

Imidazole Ring: Three signals for the carbons of the imidazole ring, with the carbon atom bearing the amino group (C4) and the carbon between the two nitrogens (C2) having characteristic chemical shifts. mdpi.com

The expected chemical shifts for 1-Propyl-1H-imidazol-4-amine are summarized in the table below. Note that the hydrochloride form may cause slight variations in these shifts.

Assignment¹H NMR Expected Chemical Shift (δ, ppm)¹³C NMR Expected Chemical Shift (δ, ppm)
Propyl-CH₃~0.9 (triplet)~11
Propyl-CH₂ (middle)~1.8 (sextet)~24
N-CH₂ (propyl)~3.9 (triplet)~50
Imidazole C2-H~7.5 (singlet)~135
Imidazole C5-H~6.8 (singlet)~115
Imidazole C4-NH₂Broad singlet~138

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. acs.org The IR spectrum of this compound would display characteristic absorption bands corresponding to the N-H bonds of the aminium ion, C-H bonds of the propyl group and the imidazole ring, and the C=N and C=C bonds within the imidazole ring. researchgate.netresearchgate.net

Key expected absorption bands are detailed in the following table.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
N⁺-H (Aminium)Stretching2800-3200 (broad)
N-H (Amine)Bending1580-1650
C-H (Aliphatic)Stretching2850-3000
C-H (Aromatic/Ring)Stretching3000-3150
C=N and C=C (Ring)Stretching1450-1600

The presence of a broad band in the 2800-3200 cm⁻¹ region is a strong indicator of the hydrochloride salt form, corresponding to the stretching of the N⁺-H bonds of the protonated amine and potentially the imidazole ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which allows for the determination of the molecular weight and formula. For this compound, electrospray ionization (ESI) would be a common technique. The analysis would be performed on the free base, 1-Propyl-1H-imidazol-4-amine, after the loss of HCl.

The expected molecular ion peak for the free base (C₆H₁₁N₃) would be at an m/z corresponding to its monoisotopic mass (125.0953 Da). uni.lu High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. mdpi.com

Fragmentation patterns observed in the MS/MS spectrum can further confirm the structure. Common fragmentation would involve the loss of components of the propyl chain or cleavage of the imidazole ring. Predicted adducts in the mass spectrum can also aid in identification. uni.lu

Adduct/FragmentExpected m/zNotes
[M+H]⁺126.1026Protonated molecular ion of the free base. uni.lu
[M+Na]⁺148.0845Sodium adduct of the free base. uni.lu
[M]⁺125.0948Molecular ion of the free base. uni.lu

Together, these three spectroscopic techniques provide a comprehensive characterization of this compound, ensuring the correct structure has been synthesized and confirming its purity before its use in further chemical transformations.

Reaction Mechanism Elucidation and Reactivity Principles of 1 Propyl 1h Imidazol 4 Amine Hydrochloride

Detailed Mechanistic Pathways in Imidazole (B134444) Ring Formation Relevant to the Compound

The synthesis of the 1-propyl-4-aminoimidazole core can be conceptualized through several established methods for imidazole ring formation. These multicomponent reactions typically construct the heterocyclic ring from acyclic precursors. A plausible and historically significant route is the Debus-Radziszewski imidazole synthesis, which combines a 1,2-dicarbonyl compound, an aldehyde, and a primary amine. wikipedia.org To generate the specific 1,4-disubstituted pattern of the target compound, modifications and alternative strategies involving different precursors would be necessary.

The construction of the imidazole ring is a multi-step process involving distinct, sequential chemical transformations.

Cyclization : This is the key ring-forming step. In a typical synthesis, such as the Debus-Radziszewski reaction, the initial steps involve the condensation of a dicarbonyl compound with an amine to form a diimine intermediate. wikipedia.org This intermediate then undergoes condensation with an aldehyde, followed by an intramolecular cyclization to form a dihydroimidazole (B8729859) (imidazoline) ring. researchgate.net This ring-closure is a nucleophilic addition where a nitrogen atom attacks a carbonyl or imine carbon.

Aromatization : The dihydroimidazole intermediate formed during cyclization is not aromatic. The final step to achieve the stable, aromatic imidazole ring is an oxidation or elimination reaction. rsc.org This process, often driven by the thermodynamic stability of the resulting aromatic system, typically involves the loss of two hydrogen atoms or a water molecule, depending on the specific precursors and reaction conditions.

Proto-demetallation : In modern organometallic-catalyzed syntheses, the final step to generate a C-H bond on the ring can be a proto-demetallation. nih.gov For instance, a palladium-catalyzed reaction might generate an organopalladium intermediate where a palladium atom is bonded to a carbon of the newly formed ring. The catalytic cycle is completed by the cleavage of this C-Pd bond by a Brønsted acid (a proton source), regenerating the catalyst and forming the final C-H bond on the imidazole ring. researchgate.net This step is the microscopic reverse of a C-H activation process. nih.gov

The course of imidazole synthesis is directed by the formation of various transient, high-energy species.

Iminium Ions : Imines and their protonated forms, iminium ions, are central intermediates in many classical imidazole syntheses. In the Debus-Radziszewski pathway, the reaction between carbonyl groups and amines generates imine functionalities that are crucial for the subsequent cyclization step. wikipedia.orgresearchgate.net The electrophilicity of the iminium carbon invites nucleophilic attack to close the ring.

Carbenoids : Modern synthetic methods often employ metal carbenoids as highly reactive intermediates. For example, rhodium(II) can catalyze the reaction of 1-sulfonyl triazoles with nitriles to yield imidazoles via the formation of rhodium iminocarbenoid intermediates. organic-chemistry.org Similarly, gold-catalyzed reactions can proceed through α-imino gold carbene intermediates. organic-chemistry.orgnih.gov These species offer alternative, often milder, routes to the imidazole core.

Azirines : 2H-azirines can serve as three-atom synthons in cycloaddition reactions. A ZnCl₂-catalyzed [3+2] cycloaddition between benzimidates and 2H-azirines provides a pathway to multisubstituted imidazoles under mild conditions. organic-chemistry.org

Nitrilium and Ylide Intermediates : The reaction of triazoles with nitriles, promoted by a Lewis acid, is proposed to proceed through the ring-opening of the triazole to a diazo-imine, which then reacts with the nitrile to form a nitrilium intermediate. This intermediate subsequently cyclizes to form the imidazole ring. rsc.org Ylides also feature in certain heterocyclic syntheses, acting as nucleophilic precursors for cyclization reactions.

The final product distribution in a chemical reaction can be determined by whether it is under kinetic or thermodynamic control. wikipedia.org This principle is relevant when competing reaction pathways lead to different isomeric products.

Kinetic Control : This regime prevails under conditions of short reaction times and lower temperatures. wikipedia.orgmasterorganicchemistry.com The major product formed is the one that results from the fastest reaction pathway, i.e., the one with the lowest activation energy, regardless of its ultimate stability. libretexts.org This product is known as the kinetic product.

Thermodynamic Control : This occurs at higher temperatures and longer reaction times, where the initial products have enough energy to revert to intermediates, allowing an equilibrium to be established. masterorganicchemistry.com Under these conditions, the most stable product—the thermodynamic product—will be the major component of the final mixture. wikipedia.org

In the context of imidazole synthesis, computational studies on the formation from glyoxal (B1671930) and methylamine (B109427) have shown that specific intermediates, such as a diimine species, are key to the reaction. researchgate.net The reaction conditions can influence whether cyclization occurs via one pathway or another, potentially leading to different isomers. By carefully selecting the temperature and reaction duration, chemists can favor the formation of the desired, more stable thermodynamic product over a kinetically favored but less stable alternative.

Control Type Reaction Conditions Determining Factor Product Characteristic
Kinetic Low Temperature, Short Reaction TimeRate of Formation (Lowest Activation Energy)Forms fastest
Thermodynamic High Temperature, Long Reaction TimeProduct Stability (Lowest Gibbs Free Energy)Most stable

Intrinsic Reactivity of the Imidazole Heterocycle and its Aminated Derivative

The chemical reactivity of 1-Propyl-1H-imidazol-4-amine is dictated by the electronic properties of the imidazole ring and its substituents. The imidazole ring is an electron-rich aromatic system containing two nitrogen atoms: a pyridine-like nitrogen (N3) which is basic and electron-withdrawing, and a pyrrole-like nitrogen (N1) which is less basic and acts as a π-electron donor. The 4-amino group is a strong electron-donating, activating group, while the 1-propyl group has a minor electron-donating effect.

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of aromatic compounds, including imidazole. wikipedia.org The regioselectivity of the reaction is determined by the directing effects of the existing substituents.

Activating and Directing Effects : The 4-amino group is a powerful activating substituent that strongly directs incoming electrophiles to the ortho and para positions. wikipedia.org In the five-membered imidazole ring, the position ortho to the amino group is C5. Therefore, the C5 position is highly activated towards electrophilic attack. The N1-propyl group provides slight activation but also sterically hinders the C2 position. The pyridine-like N3 atom deactivates the adjacent C2 and C4 positions.

Predicted Regioselectivity : The cumulative electronic effects overwhelmingly favor electrophilic substitution at the C5 position. The C2 position is the second most likely site for attack in an unsubstituted imidazole, but in this specific molecule, it is deactivated by two adjacent nitrogen atoms and sterically shielded by the N1-propyl group. Therefore, reactions such as halogenation, nitration, and sulfonation are expected to occur selectively at C5. masterorganicchemistry.com

Position Influence of 4-NH₂ Influence of N1/N3 Overall Activity Predicted Outcome
C2 NoneDeactivated by N1 and N3; Steric hindrance from propyl groupStrongly DeactivatedSubstitution unlikely
C5 Strongly Activated (ortho)Weakly influencedStrongly ActivatedMajor site of substitution

Nucleophilic aromatic substitution (SNAr) on an aromatic ring requires specific conditions, as the electron-rich π-system is inherently repulsive to nucleophiles. youtube.com

Activation Requirements : The imidazole ring itself is generally resistant to nucleophilic attack unless it is substituted with one or more powerful electron-withdrawing groups (e.g., a nitro group). pharmaguideline.comyoutube.com The presence of the electron-donating 4-amino and 1-propyl groups further deactivates the ring toward nucleophilic attack, making the direct substitution of a hydrogen atom unfeasible.

Pathways with a Leaving Group : Nucleophilic substitution becomes possible if a good leaving group, such as a halogen, is present on the ring. pharmaguideline.comrsc.org For example, in a hypothetical 5-bromo-1-propyl-1H-imidazol-4-amine, a strong nucleophile could displace the bromide ion. The reaction would proceed via an addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.com However, even in this case, the reaction would be slow due to the deactivating (electron-donating) nature of the amino and propyl substituents, which destabilize the required negative charge on the intermediate complex. For efficient substitution to occur, the presence of a strong electron-withdrawing group on the ring would be necessary to stabilize this intermediate. rsc.org

Acid-Base Properties and Protonation Equilibria of the Imidazole Ring

The imidazole ring, a core component of 1-Propyl-1H-imidazol-4-amine hydrochloride, possesses amphoteric properties, meaning it can function as both an acid and a base. nih.govtsijournals.com This dual reactivity is a hallmark of the imidazole heterocycle. tsijournals.com The acidic nature stems from the proton on the N1 nitrogen, which can be donated to a strong base, while the basicity is attributed to the lone pair of electrons on the sp²-hybridized N3 nitrogen, which can accept a proton. quora.compharmaguideline.com

In the context of this compound, the N1 position is substituted with a propyl group, precluding its function as a proton donor. Therefore, the molecule primarily exhibits basic properties. Protonation occurs at the N3 "pyridine-like" nitrogen, which is the most basic site. quora.com This proton acceptance results in the formation of a resonance-stabilized imidazolium (B1220033) cation. quora.com The basicity of imidazole is significantly greater than that of pyridine, a characteristic attributed to the resonance stabilization of the resulting cation. nih.govquora.com The conjugate acid of imidazole has a pKa of approximately 7.0, making it a physiologically relevant buffer. tsijournals.comwikipedia.orgnumberanalytics.com

The acid-base properties of the imidazole ring are profoundly influenced by the nature of its substituents. numberanalytics.com Electron-donating groups (EDGs) enhance the electron density on the ring, increasing the basicity of the N3 nitrogen and thus raising the pKa of the conjugate acid. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, reducing basicity and lowering the pKa.

CompoundpKa of Conjugate Acid (pKaH)Substituent Effect
Imidazole~7.0 tsijournals.comwikipedia.orgReference
Pyridine5.2 nih.govLess basic due to lack of amidine-like resonance
Pyrrole0.4 nih.govVery weak base; protonation disrupts aromaticity
4-Methylimidazole (B133652)7.5 (approx.) nih.govWeakly electron-donating methyl group increases basicity
2-Aminoimidazolium Ion8.5 - 9.5 (range for various derivatives) acs.orgStrongly electron-donating amino group significantly increases basicity
1-Propyl-1H-imidazol-4-amine>7.0 (Predicted)Combined electron-donating effects of propyl and amino groups increase basicity

Tautomerism and Isomerism in this compound and Related Structures

Tautomerism is a critical feature of imidazole chemistry, involving the migration of a proton between the two ring nitrogen atoms. youtube.com In asymmetrically substituted imidazoles, this leads to a rapid equilibrium between two distinct tautomeric forms, such as 4-methylimidazole and 5-methylimidazole. nih.gov This prototropic tautomerization significantly influences the molecule's reactivity, conformation, and interaction with its environment. nih.govresearchgate.net

However, in this compound, the N1 position is permanently occupied by a propyl group. This substitution prevents the typical annular tautomerism because there is no proton on N1 to migrate to N3. youtube.com While annular tautomerism is blocked, the presence of the 4-amino group introduces the possibility of a different tautomeric equilibrium: amino-imino tautomerism. researchgate.net The compound can potentially exist in equilibrium between the amino form (1-Propyl-1H-imidazol-4-amine) and the imino form (1-Propyl-1,5-dihydro-4H-imidazol-4-imine). The relative stability of these tautomers is dictated by factors such as conjugation, solvent effects, and intramolecular hydrogen bonding. rsc.org The aromaticity of the imidazole ring strongly favors the amino tautomer, which is generally the predominant form observed in such systems. rsc.org The existence of even a minor imino tautomer can provide alternative reaction pathways, as the reactivity of an exocyclic imine group differs significantly from that of an exocyclic amine and the aromatic ring.

While 1-Propyl-1H-imidazol-4-amine itself does not undergo aldimine/ketimine tautomerization, this isomeric form is highly relevant to the reactivity of related imidazole-containing Schiff bases. This type of tautomerism is crucial in understanding the mechanisms of pyridoxal-containing enzymes. mdpi.com It involves the formal migration of a hydrogen atom from an α-carbon to the imine carbon, with a corresponding shift of the C=N double bond. mdpi.com

Im-CH=N-CH(R)CO₂⁻ ⇌ Im-CH₂-N=C(R)CO₂⁻ (Aldimine) (Ketimine)

Research on Schiff bases formed from the condensation of imidazole aldehydes and amino acids has revealed a significant regiochemical control over this tautomeric equilibrium. nih.gov

4-Substituted Imidazoles : Schiff bases derived from 4-imidazolecarboxaldehyde derivatives and amino acids predominantly exist as the aldimine tautomer. nih.govresearchgate.netresearchgate.net Under typical experimental conditions, there is no evidence of an equilibrium with the ketimine form. researchgate.net

2-Substituted Imidazoles : In contrast, Schiff bases formed from 2-imidazolecarboxaldehyde and amino acids readily tautomerize to the more thermodynamically stable ketimine form. mdpi.commdpi.comnih.gov This tautomerization results in the loss of the stereogenic center at the amino acid's α-carbon. mdpi.com

This difference in behavior is attributed to the electronic properties of the imidazole ring and how they influence the stability of the intermediates involved in the tautomerization process. researchgate.net For the 2-substituted imidazole, resonance stabilization of the intermediate carbanion is thought to facilitate the proton transfer required for ketimine formation. researchgate.net

Imidazole PrecursorReactantPredominant Tautomer in Schiff Base ProductReference
5-Methyl-4-imidazolecarboxaldehydeAmino AcidAldimine nih.govresearchgate.net
Imidazole-2-carboxaldehydeAmino AcidKetimine mdpi.com
5-Methylimidazole-4-methanamine2-OxocarboxylateKetimine researchgate.net

Impact of the Propyl and Amino Substituents on Electronic and Steric Effects

The reactivity, stability, and intermolecular interactions of the this compound molecule are governed by the electronic and steric properties of its propyl and amino substituents. numberanalytics.comnumberanalytics.com

Electronic Effects: The electronic nature of a substituent dictates its influence on the electron density distribution within the imidazole ring. acs.org

Propyl Group (-CH₂CH₂CH₃): As an alkyl group, the propyl substituent at N1 is a weak electron-donating group (EDG). It exerts a positive inductive effect (+I), pushing electron density into the ring system. This effect modestly increases the nucleophilicity of the ring carbons and the basicity of the N3 nitrogen.

Amino Group (-NH₂): The amino group at C4 is a powerful activating group. It donates electron density to the ring through a strong positive mesomeric (+M) or resonance (+R) effect, which far outweighs its negative inductive (-I) effect. acs.org The lone pair on the nitrogen atom delocalizes into the π-system of the ring, significantly increasing the electron density, particularly at the C2 and C5 positions.

The cumulative effect of these two electron-donating groups is a substantial enrichment of the electron density of the imidazole ring. acs.orgresearchgate.net This makes the ring system more susceptible to electrophilic attack compared to unsubstituted imidazole. pharmaguideline.com Furthermore, this enhanced electron density is directly responsible for the increased basicity discussed in section 3.2.3.

Steric Effects: Steric effects relate to the spatial arrangement of atoms and the physical bulk of the substituent groups, which can influence reaction rates and molecular conformation. acs.org

Propyl Group: The n-propyl group introduces a degree of steric hindrance around the N1 and C5 positions of the imidazole ring. nih.gov While flexible, its presence can impede the approach of bulky reagents to this region of the molecule, potentially directing interactions towards the less hindered C2 and C4 positions.

Amino Group: The amino group itself is relatively small and does not present a major steric barrier. However, its presence at C4 can influence the preferred conformation of the side chain and interactions with neighboring molecules. nih.gov

Together, these electronic and steric factors define the chemical personality of this compound. The strong electron-donating character of the amino group is the dominant electronic influence, making the molecule a strong base and a nucleophilic heterocycle, while the steric bulk of the propyl group provides a subtle but important influence on its reactivity and intermolecular interactions.

Advanced Computational and Theoretical Investigations of 1 Propyl 1h Imidazol 4 Amine Hydrochloride

Quantum Chemical Calculation Methodologies

Quantum chemical calculations are indispensable tools for elucidating the electronic structure and predicting the properties of molecules. These methods model the behavior of electrons and nuclei, providing insights that are often difficult or impossible to obtain through experimental means alone.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the ground-state properties of molecules. It offers a favorable balance between computational cost and accuracy. The core principle of DFT is that the energy of a system can be determined from its electron density, rather than the complex many-electron wavefunction. This approach is computationally more tractable than traditional wavefunction-based methods, especially for larger molecules.

In a typical DFT study of 1-Propyl-1H-imidazol-4-amine hydrochloride, various exchange-correlation functionals, such as B3LYP or PBE, would be employed to approximate the exchange and correlation energies. These calculations would yield optimized molecular geometry, vibrational frequencies, and other electronic properties.

Ab Initio Methods (e.g., Hartree-Fock) for Electronic Structure

Ab initio, or "from the beginning," methods are based solely on the principles of quantum mechanics without the use of empirical parameters. The Hartree-Fock (HF) method is the most fundamental ab initio approach. It approximates the many-electron wavefunction as a single Slater determinant, where each electron moves in the average field of all other electrons.

While HF theory provides a qualitative understanding of the electronic structure, it neglects electron correlation, which can be crucial for accurate predictions. More advanced ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can be used to incorporate electron correlation, albeit at a significantly higher computational cost. For a molecule like this compound, these methods could provide a more refined description of its electronic behavior.

Basis Set Selection and Computational Efficiency Considerations

The accuracy of any quantum chemical calculation is highly dependent on the choice of the basis set, which is a set of mathematical functions used to construct the molecular orbitals. Larger basis sets, such as those from the Pople (e.g., 6-311++G(d,p)) or Dunning (e.g., cc-pVTZ) families, provide a more flexible description of the electron distribution but also increase the computational time.

The selection of a basis set involves a trade-off between desired accuracy and available computational resources. For a molecule of this size, a medium-sized basis set like 6-31G(d) might be used for initial geometry optimizations, followed by single-point energy calculations with a larger basis set for more accurate electronic properties. The efficiency of the calculation is also influenced by the choice of the theoretical method, with DFT generally being more efficient than correlated ab initio methods.

Electronic Structure and Reactivity Descriptors

From the results of quantum chemical calculations, various descriptors can be derived to understand the electronic structure and predict the reactivity of a molecule.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Energetics)

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

For this compound, FMO analysis would reveal the regions of the molecule most likely to participate in electron-donating and electron-accepting interactions.

Table 1: Hypothetical Frontier Molecular Orbital Energies

OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.2
HOMO-LUMO Gap5.3

Note: The data in this table is hypothetical and serves as an illustration of how FMO data would be presented.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted onto the electron density surface, with different colors indicating regions of varying electrostatic potential. Typically, red represents areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), prone to nucleophilic attack. Green and yellow represent areas with intermediate potential.

An MEP map of this compound would highlight the nitrogen atoms of the imidazole (B134444) ring and the amine group as potential sites for electrophilic interaction due to their lone pairs of electrons. Conversely, the hydrogen atoms, particularly the one associated with the hydrochloride, would be expected to show a positive electrostatic potential.

Atomic Charge Distribution (e.g., Mulliken Population Analysis)

Atomic charge distribution analysis is a computational method used to assign partial atomic charges to individual atoms within a molecule. This provides insight into the molecule's electronic structure, polarity, and potential sites for electrostatic interactions.

One common method is Mulliken population analysis. This approach partitions the total electron population among the different atoms in a molecule. The calculation involves the molecular orbitals and their corresponding basis functions to determine the electron density associated with each atom. The resulting atomic charges can help in understanding chemical reactivity, identifying acidic and basic sites, and parameterizing molecular mechanics force fields. For this compound, this analysis would quantify the charge on each atom, highlighting the electron-donating or withdrawing effects of the propyl and amine groups on the imidazole ring.

Spectroscopic Property Prediction and Experimental Correlation

Computational chemistry allows for the prediction of various spectroscopic properties. These theoretical spectra can be correlated with experimental data to confirm molecular structures and assign spectral features.

Nuclear Magnetic Resonance (NMR) Chemical Shift Prediction (¹H and ¹³C)

Theoretical prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool for structure elucidation. Methods like Density Functional Theory (DFT), often using the Gauge-Independent Atomic Orbital (GIAO) approach, can calculate the magnetic shielding tensors for each nucleus. These values are then converted into chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS).

Hypothetical Data Table for Predicted ¹³C NMR Chemical Shifts

AtomPredicted Chemical Shift (ppm)
C2Data not available
C4Data not available
C5Data not available
Propyl-C1'Data not available
Propyl-C2'Data not available
Propyl-C3'Data not available

Vibrational Frequency Analysis (Infrared and Raman Spectra Simulation)

Computational methods can simulate the vibrational spectra (Infrared and Raman) of a molecule. By calculating the second derivatives of the energy with respect to the atomic coordinates, one can determine the frequencies and intensities of the fundamental vibrational modes. These theoretical frequencies often require scaling to correct for approximations in the computational method and anharmonicity.

A vibrational analysis for this compound would provide a detailed list of vibrational modes, such as C-H stretching, N-H bending, and imidazole ring deformations. This information is invaluable for interpreting experimental IR and Raman spectra, allowing for a deeper understanding of the molecule's bonding and structure.

Electronic Absorption (UV-Vis) Spectra and Time-Dependent DFT (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting the electronic absorption spectra (UV-Vis) of molecules. It calculates the excitation energies corresponding to transitions from the ground electronic state to various excited states. These energies and their corresponding oscillator strengths can be used to simulate a UV-Vis spectrum.

For this compound, a TD-DFT calculation would predict the wavelengths of maximum absorption (λmax) and the intensity of these absorptions. This would provide insight into the electronic transitions occurring within the molecule, such as π→π* transitions within the imidazole ring.

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide detailed information on the conformational dynamics, flexibility, and intermolecular interactions of a compound.

An MD simulation of this compound, likely in a solvent like water, would reveal the preferred conformations of the propyl chain and how the molecule interacts with its environment. This analysis helps in understanding the molecule's behavior in solution, its solvation properties, and its dynamic structural features, which are important for its biological activity and physical properties.

Quantitative Structure-Activity Relationship (QSAR) Studies and Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties), a mathematical model can be developed to predict the activity of new, unsynthesized compounds.

If this compound were part of a series of related compounds tested for a specific biological activity, a QSAR study could be performed. This would involve calculating descriptors for each molecule and using statistical methods to build a predictive model. Such a model would be valuable for guiding the design of new derivatives with potentially improved activity.

Computational Mechanistic Studies and Reaction Pathway Mapping

While specific computational mechanistic studies and reaction pathway mapping for this compound are not extensively documented in publicly available literature, the broader class of imidazole derivatives has been the subject of numerous advanced computational and theoretical investigations. These studies provide a robust framework for predicting and understanding the reactivity, synthesis, and potential degradation pathways of this specific compound. Methodologies such as Density Functional Theory (DFT) and various ab initio methods are instrumental in elucidating reaction mechanisms at a molecular level.

Computational chemistry offers powerful tools to map the potential energy surfaces of chemical reactions. This allows for the identification of transition states, intermediates, and the calculation of activation energies, which are crucial for understanding reaction kinetics. For a substituted imidazole like this compound, computational studies can illuminate the mechanisms of its synthesis and potential reactivity.

One of the common synthetic routes for N-substituted imidazoles involves the alkylation of the imidazole ring. rsc.orgresearchgate.net Computational studies on analogous reactions have been used to predict the regioselectivity of N-alkylation and to understand the influence of substituents on the reaction barrier. For instance, DFT calculations can be employed to model the nucleophilic substitution reaction between a 4-aminoimidazole (B130580) precursor and a propyl halide. Such a study would typically involve optimizing the geometries of the reactants, the transition state, and the products.

The calculated energy profile for a hypothetical SN2 reaction for the N-propylation of 4-aminoimidazole is presented in Table 1. This data, while illustrative, showcases the type of quantitative information that can be derived from computational mechanistic studies. The activation energy (ΔE‡) provides insight into the reaction rate, while the reaction energy (ΔErxn) indicates the thermodynamic feasibility of the process.

Table 1: Illustrative Calculated Energy Profile for the N-propylation of 4-aminoimidazole This table presents hypothetical data for illustrative purposes, based on typical values found in computational studies of similar imidazole alkylation reactions.

ParameterValue (kcal/mol)
Activation Energy (ΔE‡)22.5
Reaction Energy (ΔErxn)-15.2

Furthermore, computational mapping of reaction pathways can be crucial in understanding the degradation or metabolic fate of this compound. For example, the oxidation of the imidazole ring by reactive oxygen species is a potential degradation pathway. Theoretical studies on the atmospheric oxidation of imidazole initiated by hydroxyl radicals have shown that OH addition is a more favorable pathway than H-abstraction. Similar computational approaches could be applied to this compound to predict its stability and potential degradation products in various environments.

In addition to synthetic and degradation pathways, computational studies can also explore the conformational landscape of the molecule. The propyl group attached to the nitrogen atom can adopt various conformations, and understanding the relative energies of these conformers is important for predicting its interaction with biological targets.

Advanced computational techniques, such as direct dynamics trajectories, can provide a more detailed picture of the reaction dynamics. nih.govresearchgate.net These simulations model the motion of atoms over time, offering insights into the intricate details of bond breaking and formation during a chemical reaction. While computationally intensive, such studies can reveal non-statistical reaction dynamics and the role of specific vibrational modes in promoting the reaction.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are often calculated to understand the chemical reactivity of molecules. researchgate.net The energy and distribution of these orbitals can indicate the most likely sites for nucleophilic and electrophilic attack. For this compound, the HOMO is expected to be localized on the electron-rich imidazole ring and the amino group, suggesting their susceptibility to electrophilic attack. The LUMO, conversely, would indicate the most probable sites for nucleophilic attack. An illustrative representation of HOMO-LUMO energies for a substituted imidazole is provided in Table 2.

Table 2: Illustrative Frontier Molecular Orbital Energies for a Substituted Imidazole This table presents hypothetical data for illustrative purposes, based on typical values found in DFT calculations of amino-substituted imidazoles.

Molecular OrbitalEnergy (eV)
HOMO-6.2
LUMO-1.5
HOMO-LUMO Gap4.7

Applications of 1 Propyl 1h Imidazol 4 Amine Hydrochloride in Advanced Chemical Research and Material Science

Role as a Key Intermediate in Complex Organic Synthesis

The imidazole (B134444) nucleus is a fundamental scaffold in a vast array of biologically active molecules and pharmaceuticals. isca.menih.gov Consequently, substituted imidazoles like 1-Propyl-1H-imidazol-4-amine hydrochloride serve as crucial intermediates in the multi-step synthesis of complex organic compounds. rsc.orgresearchgate.net The presence of a primary amine group and a reactive imidazole ring allows for a variety of chemical transformations, making it a versatile precursor for the construction of more elaborate molecular architectures.

The 4-aminoimidazole (B130580) moiety is a key synthon for the synthesis of purines and other biologically significant heterocyclic systems. isca.me The N1-propyl group can influence the solubility and lipophilicity of the resulting molecules, which are critical parameters in drug design and development. While specific examples of multi-step syntheses commencing directly from this compound are not extensively documented in publicly available literature, the general synthetic utility of N-alkylated aminoimidazoles is well-established. For instance, various N-alkylated imidazole derivatives are precursors to antibacterial agents. nih.gov The synthesis of such compounds often involves the initial N-alkylation of an imidazole derivative followed by further functionalization.

The general strategy for utilizing a compound like this compound would involve leveraging the nucleophilicity of the 4-amino group for reactions such as acylation, alkylation, or condensation to build more complex side chains. The imidazole ring itself can also participate in various coupling reactions, further expanding its synthetic utility.

Table 1: Potential Synthetic Transformations of 1-Propyl-1H-imidazol-4-amine

Reaction TypeReagent/ConditionsPotential Product
AcylationAcid chloride, baseN-acylated derivative
Reductive AminationAldehyde/ketone, reducing agentN-alkylated derivative
SulfonylationSulfonyl chloride, baseN-sulfonylated derivative
Buchwald-Hartwig AminationAryl halide, palladium catalyst, baseN-arylated derivative

Utility in the Development of Catalytic Systems and Ligand Design

N-alkylated imidazoles are recognized for their role as ligands in transition metal catalysis. researchgate.net The nitrogen atoms in the imidazole ring can coordinate with metal centers, and the substituents on the ring can modulate the electronic and steric properties of the resulting metal complex, thereby influencing its catalytic activity and selectivity.

The N-propyl group in this compound provides steric bulk that can be advantageous in certain catalytic applications. For example, in palladium-catalyzed cross-coupling reactions, the steric hindrance around the metal center can influence the rate and selectivity of the reaction. researchgate.net Research on N-functionalized imidazoles as stabilizers for metal nanoparticles has shown that the length of the N-alkyl chain plays a critical role in the stability and catalytic performance of the nanoparticles. nih.gov While an n-propyl chain was found to provide insufficient stabilization for high-quality palladium nanoparticles, longer chains like n-hexyl offered robust protection. nih.gov This suggests that for nanoparticle stabilization, the propyl group might be on the lower end of effectiveness, but it could still be suitable for the formation of discrete metal complexes.

The 4-amino group can also participate in ligand design, potentially acting as an additional coordination site or as a point of attachment for further functionalization of the ligand. This bifunctional nature allows for the creation of chelating ligands, which can form more stable complexes with metal ions. These complexes can be employed in a variety of catalytic transformations, including hydrogenation, oxidation, and carbon-carbon bond-forming reactions.

Table 2: Influence of N-Alkyl Chain Length on Palladium Nanoparticle Stabilization and Catalysis

N-Alkyl GroupNanoparticle StabilityCatalytic Activity (Hydrogenation)
n-PropylInsufficient for high-quality Pd NPsNot extensively studied
n-HexylRobust protectionActive and selective
n-DodecylEffective stabilizationActive and selective
Data synthesized from studies on N-alkylimidazole stabilized nanoparticles. nih.gov

Integration into Functional Materials and Polymer Chemistry

Imidazole-containing polymers are a class of materials with a wide range of applications due to their unique properties, such as thermal stability, ionic conductivity, and ability to coordinate with metal ions. researchgate.net this compound can be incorporated into polymer structures as a functional monomer. The primary amine group provides a reactive handle for polymerization reactions, such as polycondensation or addition reactions, to form polyamides, polyimines, or other polymer backbones.

The imidazole ring and the N-propyl group would then be pendant groups along the polymer chain, imparting specific functionalities to the material. The imidazole moiety can participate in hydrogen bonding, which can influence the mechanical properties and solubility of the polymer. mdpi.com The N-propyl group can affect the polymer's glass transition temperature and its solubility in different solvents.

Furthermore, the imidazole units within the polymer can be quaternized to create poly(ionic liquid)s, which are materials with applications in areas such as gas separation, catalysis, and as electrolytes in batteries. The properties of these materials can be tuned by the choice of the N-alkyl group and the counter-ion. The presence of the amine group in the monomer could also allow for post-polymerization modification, enabling the introduction of other functional groups to tailor the material's properties for specific applications. For example, copolymers synthesized from imidazole-based monomers and other monomers like methyl methacrylate (B99206) have shown enhanced thermal stability compared to the neat polymers. researchgate.net

Table 3: Potential Properties of Polymers Incorporating 1-Propyl-1H-imidazol-4-amine

Polymer TypePotential PropertyPotential Application
PolyamideEnhanced thermal stability, metal coordinationHigh-performance plastics, membranes
Poly(ionic liquid)Ionic conductivity, gas separationElectrolytes, gas separation membranes
Functionalized PolymerTunable surface properties, catalytic activitySmart materials, catalyst supports

Contribution to the Understanding of Heterocyclic Chemistry Principles

The structure of this compound provides an excellent platform for studying fundamental principles of heterocyclic chemistry, particularly the interplay of steric and electronic effects of substituents on the reactivity and properties of the imidazole ring.

The N-alkylation of imidazoles is a key reaction, and the regioselectivity of this reaction in unsymmetrical imidazoles is influenced by both the electronic nature of the substituents and steric hindrance. researchgate.net The n-propyl group at the N1 position introduces a moderate steric effect that can influence the accessibility of the adjacent C2 and C5 positions to reagents.

The 4-amino group is an electron-donating group, which increases the electron density of the imidazole ring, particularly at the C2 and C5 positions, making them more susceptible to electrophilic attack. The electronic properties of the amino group can be quantified by its Hammett substituent constant. The interplay between the electron-donating nature of the amino group and the steric bulk of the propyl group can lead to interesting regiochemical outcomes in substitution reactions on the imidazole ring.

Furthermore, the basicity of the imidazole ring is affected by the substituents. The N1-propyl group, being an alkyl group, is weakly electron-donating through an inductive effect, which would slightly increase the basicity of the N3 nitrogen. The 4-amino group, being a strong electron-donating group, would also be expected to increase the basicity of the ring nitrogens. Studying the pKa of 1-Propyl-1H-imidazol-4-amine would provide valuable data for understanding these substituent effects.

Table 4: Predicted Physicochemical Properties of 1-Propyl-1H-imidazol-4-amine

PropertyPredicted Value
Molecular Weight125.17 g/mol
pKa (most basic)~7.5 - 8.5 (estimated)
LogP~0.5 - 1.5 (estimated)
Hydrogen Bond Donors2
Hydrogen Bond Acceptors2

These values are estimations based on the structure and general principles of physical organic chemistry.

Future Directions and Emerging Research Avenues for 1 Propyl 1h Imidazol 4 Amine Hydrochloride

Exploration of Novel Sustainable Synthesis Routes and Green Chemistry Principles

The synthesis of imidazole (B134444) derivatives is increasingly guided by the principles of green chemistry, which prioritize waste reduction, energy efficiency, and the use of renewable resources. researchgate.netacs.org Future research into the synthesis of 1-Propyl-1H-imidazol-4-amine hydrochloride will likely focus on moving away from traditional methods that may involve harsh conditions or hazardous reagents.

Emerging sustainable approaches for imidazole synthesis that could be adapted for this specific compound include:

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and energy consumption. researchgate.net For the synthesis of substituted imidazoles, microwave irradiation has been shown to accelerate reactions, leading to high yields in shorter durations. researchgate.netacs.org

Ultrasound-Mediated Reactions: Sonochemistry offers another green alternative by using sound waves to facilitate chemical processes, often at ambient temperature and pressure. acs.orgmdpi.com

Biocatalysis: The use of enzymes as catalysts presents a highly selective and environmentally benign route to N-heterocycles. mdpi.com Research into enzymatic pathways for the formation of the imidazole core or for the introduction of the propyl and amine functionalities could lead to highly efficient and sustainable synthetic methods. mt.com

Solvent-Free Reactions: Conducting reactions in the absence of solvents, or in greener solvents like water or ionic liquids, is a key aspect of green chemistry. researchgate.netacs.org The development of solvent-free multicomponent reactions for the one-pot synthesis of substituted imidazoles is a promising area of research. mdpi.com

The application of these green chemistry principles to the synthesis of this compound is not only a matter of environmental responsibility but also a pathway to more efficient and cost-effective production.

Development of Advanced Spectroscopic and Analytical Techniques for In-Situ Monitoring

A deeper understanding of reaction kinetics and mechanisms is crucial for optimizing the synthesis of this compound. Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing through timely measurements of critical process parameters. stepscience.comnih.gov The integration of advanced spectroscopic techniques for in-situ, real-time monitoring of the reaction progress is a key aspect of PAT. researchgate.netrsc.org

Future research in this area will likely involve the application of the following techniques to the synthesis of substituted imidazoles:

In-situ Raman Spectroscopy: This non-invasive technique can provide real-time information about the molecular vibrations of reactants, intermediates, and products in a reaction mixture. researchgate.netnih.govnih.gov Resonance Raman spectroscopy, in particular, can be used to selectively enhance the signals of specific components, aiding in the study of reaction mechanisms. nih.govamericanpharmaceuticalreview.com

In-situ FTIR Spectroscopy: Similar to Raman spectroscopy, Fourier-transform infrared spectroscopy can monitor the changes in functional groups during a reaction, providing valuable kinetic and mechanistic data. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: While traditionally an offline technique, advancements in flow-NMR allow for the continuous monitoring of reactions, providing detailed structural information about the species present in the reaction mixture. acs.orgrsc.org

Flow Chemistry with Integrated Analytics: The combination of continuous flow synthesis with in-line analytical techniques (such as UV-Vis, LCMS, and the spectroscopic methods mentioned above) allows for rapid reaction optimization and control. acs.orgrsc.orgacs.org

The data generated from these in-situ monitoring techniques can be used to build kinetic models and gain a more comprehensive understanding of the reaction pathways involved in the synthesis of this compound.

Analytical TechniqueInformation ProvidedPotential Application in Synthesis of this compound
In-situ Raman Spectroscopy Real-time molecular vibrational dataMonitoring the formation of the imidazole ring and the introduction of substituents.
In-situ FTIR Spectroscopy Real-time functional group analysisTracking the consumption of starting materials and the appearance of product-specific functional groups.
Flow NMR Spectroscopy Continuous structural informationIdentifying and quantifying intermediates and byproducts in real-time.
Flow Chemistry with LCMS Rapid reaction profilingHigh-throughput screening of reaction conditions for optimal yield and purity.

Deeper Mechanistic Insights into Complex Transformation Pathways

A thorough understanding of the reaction mechanism is fundamental to controlling the outcome of a chemical synthesis. For substituted imidazoles like this compound, the formation of the heterocyclic core can proceed through various pathways depending on the starting materials and reaction conditions. rsc.orgacs.org

Future research will aim to elucidate the intricate details of these transformation pathways. This can be achieved through a combination of experimental and computational approaches:

Kinetic Studies: By systematically varying reaction parameters such as temperature, concentration, and catalyst loading, and monitoring the reaction progress using the in-situ techniques described in the previous section, detailed kinetic models can be developed. rsc.org

Isotope Labeling Studies: The use of isotopically labeled starting materials can help to trace the path of individual atoms throughout the reaction, providing unambiguous evidence for proposed mechanistic steps.

Computational Chemistry: Density Functional Theory (DFT) and other computational methods can be used to model the reaction pathway, calculate the energies of intermediates and transition states, and predict the most likely mechanism. acs.orgrsc.org

Predictive Computational Design for Tailored Chemical Properties and Reactivity

Computational chemistry is becoming an indispensable tool in modern drug discovery and materials science. researchgate.net For this compound and its derivatives, computational methods can be used to predict a wide range of properties and guide the design of new molecules with tailored characteristics.

Emerging research in this area includes:

Quantum Chemical Calculations: Methods like DFT can be used to calculate fundamental properties such as molecular geometry, electronic structure, and spectroscopic signatures. nih.govnih.gov This information can be used to predict the reactivity of the molecule and to aid in the interpretation of experimental data.

Molecular Docking and Dynamics Simulations: If the biological target of this compound is known, molecular docking can be used to predict its binding mode and affinity. americanpharmaceuticalreview.comresearchgate.net Molecular dynamics simulations can then be used to study the stability of the protein-ligand complex over time.

Quantitative Structure-Activity Relationship (QSAR) Studies: By building mathematical models that correlate the structural features of a series of compounds with their biological activity, QSAR can be used to predict the activity of new, unsynthesized molecules. americanpharmaceuticalreview.com

ADMET Prediction: Computational models can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule, which is crucial for the development of new pharmaceutical agents. americanpharmaceuticalreview.comresearchgate.net

The integration of these computational tools into the research workflow can significantly accelerate the discovery and development of new imidazole-based compounds with desired properties.

Computational MethodPredicted PropertiesRelevance to this compound
Density Functional Theory (DFT) Electronic structure, reactivity, spectroscopic propertiesUnderstanding chemical behavior and guiding synthesis.
Molecular Docking Binding affinity and mode to biological targetsIdentifying potential therapeutic applications.
QSAR Prediction of biological activityDesigning more potent analogs.
ADMET Prediction Pharmacokinetic and toxicity profilesAssessing drug-likeness and potential for development.

High-Throughput Experimentation and Automated Synthesis for Library Generation

The discovery of new molecules with improved properties often requires the synthesis and screening of large numbers of compounds. High-throughput experimentation (HTE) and automated synthesis are powerful tools for accelerating this process. acs.org

For this compound, these technologies can be applied to:

Library Synthesis: Automated synthesis platforms can be used to rapidly generate a library of analogs by systematically varying the substituents on the imidazole ring. acs.org This allows for the efficient exploration of the chemical space around the core structure.

Reaction Optimization: HTE platforms can be used to screen a large number of reaction conditions in parallel, allowing for the rapid identification of the optimal conditions for the synthesis of this compound.

Flow Chemistry Platforms: Automated flow chemistry systems are particularly well-suited for HTE, as they allow for the rapid and precise control of reaction parameters. acs.org The integration of in-line analytics allows for the real-time monitoring and optimization of each reaction in the library.

The use of HTE and automated synthesis will be instrumental in unlocking the full potential of the this compound scaffold and in the discovery of new imidazole-based compounds with enhanced properties.

Q & A

Q. What are the standard protocols for synthesizing 1-Propyl-1H-imidazol-4-amine hydrochloride?

Synthesis typically involves multi-step reactions starting from aromatic precursors. A common approach includes:

  • Alkylation : Introducing the propyl group via nucleophilic substitution using 1-chloropropane or propane-1-ol under basic conditions (e.g., K₂CO₃).
  • Amine protection/deprotection : Protecting the amine group with tert-butoxycarbonyl (Boc) to prevent side reactions during alkylation, followed by acidic deprotection (e.g., HCl/dioxane).
  • Hydrochloride salt formation : Reacting the free base with concentrated HCl in anhydrous ethanol . Key conditions: Temperature control (60–80°C), solvents like dimethylformamide (DMF), and catalysts such as palladium or copper salts to enhance selectivity .

Q. What characterization techniques are essential for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify the imidazole ring protons, propyl chain integration, and amine group environment.
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular ion peaks ([M+H]⁺) and isotopic patterns.
  • Infrared Spectroscopy (IR) : Identification of N–H stretching (3200–3400 cm⁻¹) and C–N vibrations (1250–1350 cm⁻¹).
  • Elemental Analysis : Quantifying C, H, N, and Cl to validate stoichiometry .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

Byproducts often arise from incomplete alkylation or over-reduction. Strategies include:

  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the imidazole nitrogen.
  • Catalyst screening : Palladium-based catalysts improve regioselectivity for propyl group attachment.
  • Temperature gradients : Stepwise heating (e.g., 50°C → 80°C) reduces side reactions like ring-opening. A comparative study of solvents and catalysts is shown below:
SolventCatalystYield (%)Purity (%)
DMFPd(OAc)₂7895
DichloromethaneCuI6588
EthanolNone4275

Data adapted from multi-step imidazole alkylation protocols .

Q. How do structural modifications at the propyl group affect biological activity?

Substituents on the propyl chain alter lipophilicity, solubility, and target binding. For example:

  • Fluoroethyl analogs (e.g., 1-(2-Fluoroethyl)-1H-imidazol-4-amine hydrochloride) show enhanced blood-brain barrier penetration due to increased hydrophobicity.
  • Branched chains (e.g., isopropyl) may sterically hinder receptor binding, reducing efficacy . Quantitative structure-activity relationship (QSAR) models can predict bioactivity by correlating logP values with IC₅₀ data .

Q. How can contradictions in enzyme inhibition data across studies be resolved?

Discrepancies may arise from assay conditions (e.g., pH, co-solvents) or impurity profiles. Methodological solutions include:

  • Standardized assays : Use identical buffer systems (e.g., Tris-HCl pH 7.4) and enzyme sources.
  • Purity validation : HPLC with UV detection (λ = 254 nm) to ensure >98% compound purity.
  • Control experiments : Test against structurally related analogs (e.g., pyrazole derivatives) to isolate substituent effects .

Q. What computational methods predict hydrogen bonding patterns in crystallography?

Graph set analysis (G. Etter’s formalism) categorizes hydrogen-bonding motifs (e.g., chains, rings) in crystal lattices. For imidazole derivatives:

  • N–H···Cl⁻ interactions dominate in hydrochloride salts, forming infinite chains.
  • C–H···π interactions stabilize layered packing. Software like SHELXL refines hydrogen-bond geometries using high-resolution X-ray data .

Q. What strategies ensure enantiomeric purity during scale-up synthesis?

  • Chiral chromatography : Use cellulose-based columns to separate enantiomers.
  • Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) with palladium catalysts for enantioselective alkylation.
  • Circular dichroism (CD) : Monitor optical activity post-synthesis to confirm purity .

Methodological Considerations

Designing assays to evaluate receptor binding affinity

  • Radioligand displacement assays : Incubate the compound with ³H-labeled agonists/antagonists (e.g., histamine H₃ receptor).
  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics (ka/kd) using immobilized receptors.
  • Data normalization : Express results as % inhibition relative to controls (e.g., 1 μM reference inhibitor) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.